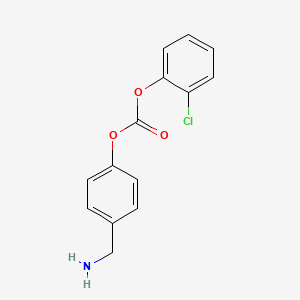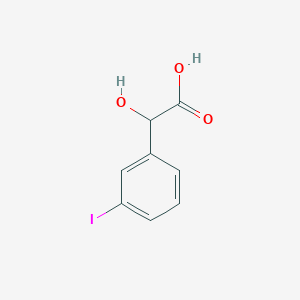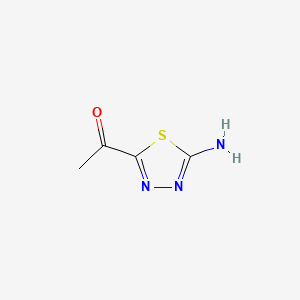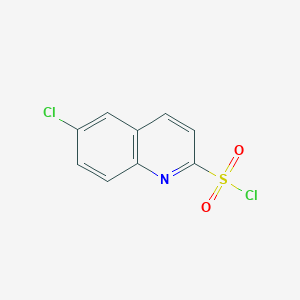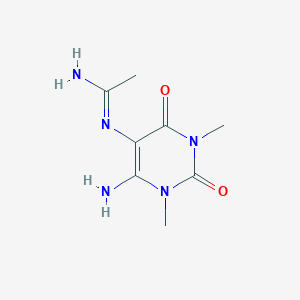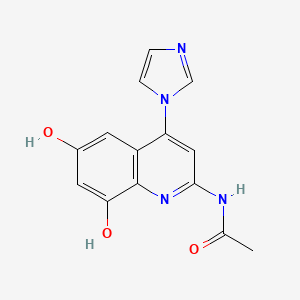
N-(6,8-Dihydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6,8-Dihydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide is a compound that features a quinoline core substituted with hydroxy groups and an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,8-Dihydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of Hydroxy Groups: The hydroxy groups can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the Imidazole Ring: The imidazole ring can be attached through a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst.
Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
N-(6,8-Dihydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imidazole ring can be reduced to form imidazolines using reducing agents like sodium borohydride.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Imidazoline derivatives.
Substitution: Ether or ester derivatives.
科学研究应用
N-(6,8-Dihydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-(6,8-Dihydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
相似化合物的比较
Similar Compounds
N-(6,8-Dihydroxyquinolin-2-yl)acetamide: Lacks the imidazole ring, which may result in different biological activities.
N-(4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide: Lacks the hydroxy groups, potentially affecting its chemical reactivity and biological properties.
Uniqueness
N-(6,8-Dihydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide is unique due to the presence of both hydroxy groups and an imidazole ring, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.
属性
分子式 |
C14H12N4O3 |
|---|---|
分子量 |
284.27 g/mol |
IUPAC 名称 |
N-(6,8-dihydroxy-4-imidazol-1-ylquinolin-2-yl)acetamide |
InChI |
InChI=1S/C14H12N4O3/c1-8(19)16-13-6-11(18-3-2-15-7-18)10-4-9(20)5-12(21)14(10)17-13/h2-7,20-21H,1H3,(H,16,17,19) |
InChI 键 |
XOQRZOWVSCIQAY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=NC2=C(C=C(C=C2O)O)C(=C1)N3C=CN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


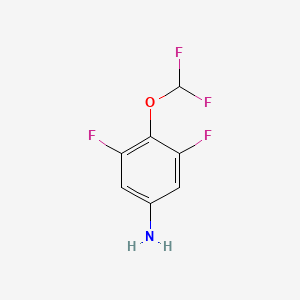
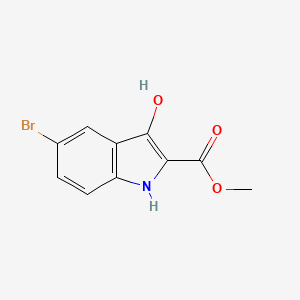
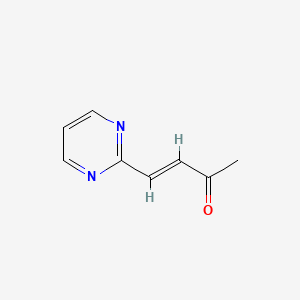
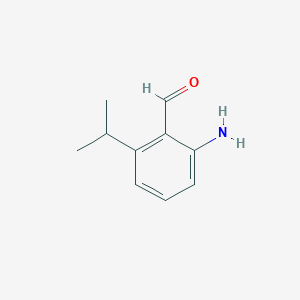
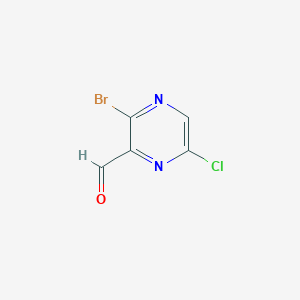
![2-Ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13117859.png)
